3'-Azido-3'-deoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 3'-Azido-3'-deoxyadenosine and its derivatives involves multiple steps, starting from precursors like deoxyguanosine or adenosine through to azidation and other chemical transformations. Botta et al. (1998) detail the synthesis of both D- and L-enantiomers of 3'-azido- and 3'-amino-3'-deoxyadenosine, emphasizing the introduction of nitrogen functionality and subsequent glycosylation reactions (Botta et al., 1998). Moreover, the practical route to synthesize 3'-amino-3'-deoxyadenosine derivatives, as discussed by Nguyen-Trung et al. (2003), highlights a 3'-oxidation/reduction/substitution methodology, showcasing the complexity and versatility in synthesizing these compounds (Nguyen-Trung et al., 2003).
Molecular Structure Analysis
The molecular structure of 3'-Azido-3'-deoxyadenosine derivatives has been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction. Parthasarathy and Kim (1988) investigated the crystal structure of 3'-azido-3'-deoxy-thymidine, revealing insights into the conformational dynamics and how azido groups influence molecular stacking and hydrogen bonding, which may offer parallels to understanding 3'-Azido-3'-deoxyadenosine structures (Parthasarathy & Kim, 1988).
Chemical Reactions and Properties
Chemical reactions involving 3'-Azido-3'-deoxyadenosine derivatives are diverse, including Staudinger reactions, glycosylation, and azidation. For example, Wada et al. (2001) describe the incorporation of azidodeoxyadenosine into oligodeoxynucleotides, impacting the thermal stability and hybridization properties of DNA duplexes, thereby demonstrating the compound's significant role in nucleic acid chemistry (Wada et al., 2001).
Physical Properties Analysis
The physical properties, such as UV absorption, CD spectrum, and thermal stability, of 3'-Azido-3'-deoxyadenosine and its polymers or derivatives, have been extensively studied. Ikehara et al. (1976) synthesized poly 2'-azido-2'-deoxyadenylic acid and analyzed its UV absorption properties and hypochromicity, contributing to our understanding of the compound's physical behavior in solution (Ikehara et al., 1976).
Chemical Properties Analysis
The chemical properties of 3'-Azido-3'-deoxyadenosine derivatives, including their reactivity, base-pairing selectivity, and interactions with other molecules, have been a subject of research. Sugiyama et al. (2000) explored the base-pairing selectivity and stacking properties of oligonucleotides containing 2-aza-2'-deoxyadenosine, demonstrating the nuanced chemical behavior of these nucleoside analogs in nucleic acid contexts (Sugiyama et al., 2000).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues : 3'-azido-3'-deoxyadenosine derivatives, like aminoacylamino analogues of puromycin, have been synthesized from adenosine, using a specific oxidation/reduction/substitution method (Nguyen-Trung et al., 2003). These compounds hold potential in antibiotic applications.
Cofactor Mimics : Compounds like 8-Azido-5'-aziridino-5'-deoxyadenosine, acting as cofactor mimics, have been synthesized from 2',3'-isopropylideneadenosine (Comstock & Rajski, 2004). They are envisioned as tools for probing DNA and protein methylation patterns.
Incorporation into Oligodeoxynucleotides : The incorporation of azidodeoxyadenosine into DNA oligomers leads to a significant decrease in the thermal stability of the DNA duplex, affecting hydrogen bond energy and electrostatic repulsion (Wada et al., 2001).
Biological Interactions and Effects
Ribosomal A-Site Binders : Aminoacylamido derivatives of deoxyadenosines, which include 3'-(α-L-Aminoacylamido)deoxyadenosines, are known to bind ribosomal A-sites, mimicking the nascent peptide accepting 3'-terminus of aminoacyl transfer RNA (Krishnakumar et al., 2011).
Inhibition of DNA Primase : Derivatives like 3'-deoxyadenosine (3'-dATP) have shown strong inhibitory effects on DNA primase in studies involving eukaryotic DNA replication (Izuta et al., 1996).
Effects on Nucleic Acid Synthesis : 3'-Amino-3'-deoxyadenosine inhibits nucleic acid labeling in Ehrlich ascites tumor cells and affects RNA formation by incorporating into growing RNA chains (Truman & Klenow, 1968).
Structural and Physical Analysis
- Crystal Structure Analysis : The crystal structure of 3'-azido-3'-deoxy-thymidine (AZT) reveals conformational similarities to thymidine and provides insights into the inhibition of reverse transcriptase by AZT, potentially due to stereoelectronic properties rather than conformational restrictions (Parthasarathy & Kim, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSTKVLFZRAPM-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311797 | |
Record name | 3′-Azido-3′-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azido-3'-deoxyadenosine | |
CAS RN |
58699-62-0 | |
Record name | 3′-Azido-3′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58699-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Azido-3′-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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